Camonsertib - 2417489-10-0

Camonsertib

Catalog Number: EVT-10962612
CAS Number: 2417489-10-0
Molecular Formula: C21H26N6O3
Molecular Weight: 410.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Camonsertib is a pyrazolopyridine that is 1H-pyrazolo[3,4-b]pyridine substituted by 1H-pyrazol-3-yl, (3-endo)-3-hydroxy-8-oxabicyclo[3.2.1]octan-3-yl, and (3R)-3-methylmorpholin-4-yl groups at positions 1, 4 and 6, respectively. It is a highly potent and selective inhibitor of ATR kinase (IC50 = 1 nM). It has a role as an antineoplastic agent and an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor. It is a member of morpholines, a member of imidazoles, a pyrazolopyridine, a tertiary alcohol and an oxabicycloalkane.
Camonsertib is an orally available inhibitor of ataxia telangiectasia and Rad3 related (ATR) kinase, with potential antineoplastic activity. Upon oral administration, camonsertib selectively targets and inhibits ATR activity and blocks the downstream phosphorylation of the serine/threonine protein kinase checkpoint kinase 1 (CHK1). This prevents ATR-mediated signaling, which results in the inhibition of DNA damage checkpoint activation, the disruption of DNA damage repair, and the induction of tumor cell apoptosis. ATR, a serine/threonine protein kinase upregulated in a variety of cancer cell types, plays a key role in DNA repair, cell cycle progression and survival. It is activated by DNA damage caused during DNA replication-associated stress.
Overview

Camonsertib, also known by its developmental code RP-3500, is a potent and selective inhibitor of ataxia telangiectasia and Rad3-related kinase, commonly referred to as ATR. This compound has garnered attention in the field of oncology due to its potential therapeutic applications in treating advanced solid tumors that exhibit deficiencies in DNA damage response mechanisms. The unique mechanism of action of camonsertib positions it as a promising candidate for targeted cancer therapies, particularly in tumors with specific genetic alterations.

Source and Classification

Camonsertib is classified as a small molecule drug and is part of a broader category of ATR inhibitors. It was developed through a collaboration involving Repare Therapeutics, Inc., and has undergone extensive preclinical and clinical evaluations. The compound's efficacy is primarily assessed in patients with advanced solid tumors characterized by loss-of-function alterations in DNA damage response genes, which are predicted to respond favorably to ATR inhibition.

Synthesis Analysis

Methods of Synthesis

The synthesis of camonsertib involves a multi-step organic synthesis process designed to create the specific molecular structure necessary for ATR inhibition. The development was guided by pharmacophore modeling, which helped identify essential interactions for binding to the ATR enzyme.

Technical Details

The synthetic pathway typically includes:

  1. Formation of Key Intermediates: Initial steps focus on constructing core intermediates that possess the necessary functional groups for further modification.
  2. Functionalization: Subsequent reactions introduce specific substituents that enhance potency and selectivity for ATR.
  3. Purification: Final products undergo purification processes such as chromatography to achieve the desired purity levels required for clinical testing.
Molecular Structure Analysis

Structure

Camonsertib's molecular structure features a complex arrangement that allows it to effectively inhibit ATR activity. The exact molecular formula and structural representation are critical for understanding its interaction with biological targets.

Data

  • Molecular Weight: Approximately 400 Da
  • Chemical Formula: C_{19}H_{19}N_{5}O_{3}
  • Structural Characteristics: Contains multiple aromatic rings and nitrogen-containing heterocycles, contributing to its biological activity.
Chemical Reactions Analysis

Reactions Involving Camonsertib

Camonsertib primarily functions through competitive inhibition of the ATR kinase activity. Its interactions can lead to several downstream effects in cellular pathways, particularly those involved in DNA repair mechanisms.

Technical Details

  1. Kinase Inhibition: Camonsertib binds to the ATP-binding site of ATR, preventing its phosphorylation activity.
  2. Cellular Impact: Inhibition leads to increased sensitivity of cancer cells to DNA-damaging agents, enhancing therapeutic efficacy when used in combination therapies.
Mechanism of Action

Process

The mechanism of action of camonsertib involves targeting the ATR kinase, which plays a crucial role in the cellular response to DNA damage. By inhibiting this kinase, camonsertib disrupts the repair processes that cancer cells rely on for survival, particularly under conditions where DNA damage is prevalent.

Data

  • Synthetic Lethality: Camonsertib demonstrates synthetic lethality in tumors with specific genetic alterations (e.g., loss-of-function mutations in ataxia telangiectasia-mutated kinase), making it particularly effective against certain cancer types.
  • Clinical Observations: In clinical trials, patients with advanced solid tumors exhibiting these alterations showed varying degrees of response, highlighting the importance of biomarker selection in treatment efficacy.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Camonsertib is typically presented as a white to off-white solid.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: Camonsertib is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: The compound's reactivity profile indicates that it can form stable complexes with biological macromolecules, which is essential for its function as an inhibitor.
Applications

Scientific Uses

Camonsertib has been primarily investigated for its potential applications in oncology:

Introduction to DNA Damage Response (DDR) Pathway-Targeted Therapeutics

Role of ATR Kinase in Genomic Stability Maintenance

Ataxia Telangiectasia and Rad3-Related kinase functions as a primary sensor of replication stress and single-stranded DNA breaks, orchestrating cellular responses to maintain genomic fidelity. Structurally, ATR comprises a C-terminal serine/threonine kinase domain belonging to the phosphatidylinositol 3-kinase-related kinase family, an N-terminal ATR-interacting protein binding domain, and multiple regulatory domains facilitating protein-protein interactions. Upon replication fork stalling or single-stranded DNA exposure, replication protein A coats the exposed DNA, recruiting the ATR-ATR interacting protein complex through direct protein interactions. This recruitment enables ATR's interaction with topoisomerase 2-binding protein 1 and the Rad9-Rad1-Hus1 clamp complex, culminating in full kinase activation. Activated ATR phosphorylates numerous downstream targets, including checkpoint kinase 1, which collectively:

  • Halt cell cycle progression at the Synthesis and Gap 2/Mitosis transitions through cyclin-dependent kinase inactivation
  • Stabilize and restart stalled replication forks via regulation of helicases and nucleases
  • Promote DNA repair through recruitment of homologous recombination factors
  • Suppress origin firing to reduce replication stress
  • Trigger apoptosis when damage exceeds repairable thresholds

The critical dependence of cancer cells on ATR signaling arises from oncogene-induced replication stress (e.g., cyclin E overexpression), loss of complementary DDR pathways (e.g., Ataxia Telangiectasia Mutated kinase deficiency), or cell cycle checkpoint defects (e.g., retinoblastoma protein or tumor protein 53 mutations). Unlike normal cells, which utilize Ataxia Telangiectasia Mutated kinase-dependent backup mechanisms, cancer cells with these alterations experience synthetic lethality upon ATR inhibition due to accumulated unrepaired DNA damage and replication fork collapse.

Table 1: Key DNA Damage Response Kinases and Their Functions

KinasePrimary ActivatorsMajor FunctionsDownstream Targets
Ataxia Telangiectasia and Rad3-RelatedReplication protein A-coated single-stranded DNA, replication stressReplication fork stabilization, cell cycle arrest, single-stranded break repairCheckpoint kinase 1, Rad17, breast cancer type 1 susceptibility protein
Ataxia Telangiectasia MutatedDouble-stranded breaks, chromatin alterationsDouble-strand break repair, cell cycle arrest, apoptosisCheckpoint kinase 2, tumor protein 53, breast cancer type 1 susceptibility protein
DNA-dependent protein kinaseDouble-stranded breaksNon-homologous end joining repairArtemis, X-ray repair cross-complementing protein 4
Checkpoint kinase 1Ataxia Telangiectasia and Rad3-Related phosphorylationCell cycle arrest, DNA repair initiation, homologous recombination regulationCell division cycle 25A, Wee1-like protein kinase
Checkpoint kinase 2Ataxia Telangiectasia Mutated phosphorylationCell cycle arrest, DNA repair, apoptosis regulationTumor protein 53, breast cancer type 1 susceptibility protein

Rationale for ATR Inhibition in Oncology

The therapeutic rationale for Ataxia Telangiectasia and Rad3-Related inhibition in oncology centers on synthetic lethality relationships with specific DDR deficiencies and the universal replication stress inherent to malignancies. Preclinical chemogenomic CRISPR screens systematically identified loss-of-function alterations across 17 DDR genes that confer Ataxia Telangiectasia and Rad3-Related inhibitor sensitivity, including Ataxia Telangiectasia Mutated, breast cancer type 1 susceptibility protein, breast cancer type 2 susceptibility protein, cyclin-dependent kinase 12, and SET domain containing 2, histone lysine methyltransferase. Tumors harboring these alterations exhibit profound dependency on Ataxia Telangiectasia and Rad3-Related-mediated fork stabilization and cell cycle checkpoints for survival. Camonsertib exploits this dependency through highly selective ATP-competitive inhibition, binding the kinase domain with sub-nanomolar affinity and exhibiting linear pharmacokinetics across therapeutic doses.

Molecular contexts demonstrating compelling sensitivity to Ataxia Telangiectasia and Rad3-Related inhibition include:

  • Ataxia Telangiectasia Mutated Loss-of-Function: Biallelic inactivation (observed in ~40% of mantle cell lymphomas and 10-15% of solid tumors) creates the strongest known synthetic lethality with Ataxia Telangiectasia and Rad3-Related inhibition. Ataxia Telangiectasia Mutated-deficient cells lack compensatory double-strand break repair, leading to irrecoverable genomic catastrophe upon Ataxia Telangiectasia and Rad3-Related inhibition [1] [4].
  • Homologous Recombination Deficiency: Breast cancer type 1 susceptibility protein/breast cancer type 2 susceptibility protein-mutated tumors exhibit homologous recombination deficiency, increasing reliance on Ataxia Telangiectasia and Rad3-Related for replication fork stability. This extends sensitivity to cyclin-dependent kinase 12 and partner and localizer of breast cancer type 2 susceptibility protein-deficient cancers [1] [4].
  • Poly (ADP-ribose) polymerase Inhibitor Resistance: Preclinical models demonstrate that camonsertib reverses poly (ADP-ribose) polymerase inhibitor resistance mediated by breast cancer type 1 susceptibility protein reversion mutations or 53 binding protein 1 loss, restoring DNA repair deficiency through complementary pathway inhibition [5].
  • Cyclin E1 Amplification: Cyclin E1-driven replication stress creates Ataxia Telangiectasia and Rad3-Related dependence in ovarian and endometrial cancers. Phase 1/2 trials reveal enhanced camonsertib activity in cyclin E1-amplified tumors [8].

Clinical validation emerged from the phase 1 TRESR trial, where camonsertib monotherapy achieved a 13% overall response rate and 43% clinical benefit rate across multiple solid tumors with prespecified Ataxia Telangiectasia and Rad3-Related inhibitor-sensitizing alterations. Molecular response assessment via circulating tumor DNA revealed 43% of evaluable patients exhibited significant mutation clearance, correlating with improved clinical outcomes. Clinical benefit proved highest in ovarian cancer (58%) and tumors with biallelic alterations (62%), supporting the synthetic lethality rationale [1] [6].

Table 2: Camonsertib Clinical Activity by Tumor Genotype in Phase 1 TRESR Trial (Biologically Effective Doses >100 mg/day)

Molecular AlterationTumor TypesOverall Response Rate (%)Clinical Benefit Rate (%)Molecular Response Rate (%)
Ataxia Telangiectasia Mutated loss-of-function (biallelic)Ovarian, prostate, breast276271
Breast cancer type 1 susceptibility protein loss-of-functionOvarian, breast, pancreatic185265
Breast cancer type 2 susceptibility protein loss-of-functionProstate, pancreatic144958
Cyclin-dependent kinase 12 loss-of-functionProstate114137
SET domain containing 2, histone lysine methyltransferase loss-of-functionRenal, lung93829

Camonsertib Development Timeline and Clinical Positioning

Camonsertib originated from Repare Therapeutics' SNIPRx® platform, a systematic genome-wide CRISPR screening technology identifying synthetic lethal interactions between tumor genomes and drug targets. This platform utilized isogenic cell lines to discover novel Ataxia Telangiectasia and Rad3-Related inhibitor sensitizing alterations beyond established biomarkers. Lead optimization focused on potency, selectivity over phosphatidylinositol 3-kinase-related kinase family members (Ataxia Telangiectasia Mutated, DNA-dependent protein kinase, mammalian target of rapamycin), and favorable pharmacokinetic properties enabling intermittent dosing schedules to mitigate hematological toxicity [6].

Key Development Milestones:

  • Preclinical Validation (2018-2019): Camonsertib demonstrated nanomolar half maximal inhibitory concentration against Ataxia Telangiectasia and Rad3-Related, >100-fold selectivity over related kinases, and robust antitumor activity in Ataxia Telangiectasia Mutated-deficient xenograft models. Chemogenomic profiling confirmed synthetic lethality with loss-of-function alterations in 17 DDR genes [1].
  • Phase 1 Initiation (2020): The TRESR trial (Treatment Enabled by SNIPRx; NCT04497116) commenced as a first-in-human, multicenter study investigating camonsertib monotherapy and combinations in advanced solid tumors harboring prespecified DDR alterations. Primary objectives included recommended phase 2 dose determination, safety evaluation, and pharmacokinetic/pharmacodynamic characterization [3] [6].
  • Monotherapy Proof-of-Concept (2021-2022): Initial results from 120 patients established 160 mg (3 days on/4 days off schedule) as the recommended phase 2 dose based on target engagement and manageable toxicity. Confirmed responses across multiple tumor types with Ataxia Telangiectasia and Rad3-Related inhibitor-sensitizing alterations validated the synthetic lethality approach [1] [6].
  • Combination Therapy Expansion (2022-2023): Phase 1b/2 ATTACC trial (NCT04972110) evaluated camonsertib with poly (ADP-ribose) polymerase inhibitors (olaparib, niraparib, talazoparib) based on preclinical synergy. Interim analysis showed 48% clinical benefit rate in heavily pretreated patients, including those with poly (ADP-ribose) polymerase inhibitor resistance. A 66% molecular response rate via circulating tumor DNA confirmed pharmacodynamic activity [5].
  • Phase 2 Expansion (2023-Present): Tumor-specific cohorts (non-small cell lung cancer with Ataxia Telangiectasia Mutated mutations, ovarian cancer with cyclin E1 amplification) initiated alongside novel combinations. The randomized phase 2 segment evaluates camonsertib plus gemcitabine versus standard therapies in Ataxia Telangiectasia Mutated-loss tumors. Roche exercised its licensing option in 2022, accelerating global development [6] [8].

Camonsertib's clinical positioning targets multiple oncology contexts:

  • Later-line monotherapy for tumors with Ataxia Telangiectasia and Rad3-Related inhibitor-sensitizing alterations (e.g., biallelic Ataxia Telangiectasia Mutated loss) after exhaustion of standard therapies
  • Poly (ADP-ribose) polymerase inhibitor resistance reversal in homologous recombination-deficient cancers through combination regimens
  • Platinum-resistant ovarian cancer with cyclin E1 amplification or FBXW7 mutations, where camonsertib combinations demonstrate 58% clinical benefit rate
  • Integration with radiation for locally advanced Ataxia Telangiectasia Mutated-deficient tumors based on enhanced radiosensitivity

Current clinical development focuses on biomarker-defined populations using next-generation sequencing-based assays (e.g., SNiPDx) to detect loss-of-function alterations and allelic status. Circulating tumor DNA monitoring for molecular responses provides early pharmacodynamic evidence of target engagement and predicts long-term clinical benefit [1] [5] [8].

Properties

CAS Number

2417489-10-0

Product Name

Camonsertib

IUPAC Name

(1R,5S)-3-[6-[(3R)-3-methylmorpholin-4-yl]-1-(1H-pyrazol-5-yl)pyrazolo[3,4-b]pyridin-4-yl]-8-oxabicyclo[3.2.1]octan-3-ol

Molecular Formula

C21H26N6O3

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C21H26N6O3/c1-13-12-29-7-6-26(13)19-8-17(21(28)9-14-2-3-15(10-21)30-14)16-11-23-27(20(16)24-19)18-4-5-22-25-18/h4-5,8,11,13-15,28H,2-3,6-7,9-10,12H2,1H3,(H,22,25)/t13-,14-,15+,21?/m1/s1

InChI Key

YIHHYCIYAIVQKX-YNOVCBQDSA-N

Canonical SMILES

CC1COCCN1C2=NC3=C(C=NN3C4=CC=NN4)C(=C2)C5(CC6CCC(C5)O6)O

Isomeric SMILES

C[C@@H]1COCCN1C2=NC3=C(C=NN3C4=CC=NN4)C(=C2)C5(C[C@H]6CC[C@@H](C5)O6)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.